2,4,4-Trimethyl-2-(3-oxobutyl)cyclopentane-1,3-dione
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Overview
Description
2,4,4-Trimethyl-2-(3-oxobutyl)cyclopentane-1,3-dione is an organic compound with the molecular formula C13H20O2. It is a cyclopentane derivative with two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-2-(3-oxobutyl)cyclopentane-1,3-dione typically involves the reaction of cyclopentanone with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of cyclopentanone with 3-oxobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-2-(3-oxobutyl)cyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or hydrazines can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Hydrazones or oximes.
Scientific Research Applications
2,4,4-Trimethyl-2-(3-oxobutyl)cyclopentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-2-(3-oxobutyl)cyclopentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone: A structurally similar compound with a cyclohexane ring instead of a cyclopentane ring.
5-Hydroxy-2,4,4-trimethyl-cyclopentane-1,3-dione: Another related compound with a hydroxyl group.
Properties
CAS No. |
92952-88-0 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2,4,4-trimethyl-2-(3-oxobutyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C12H18O3/c1-8(13)5-6-12(4)9(14)7-11(2,3)10(12)15/h5-7H2,1-4H3 |
InChI Key |
QABLNPWARHDDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1(C(=O)CC(C1=O)(C)C)C |
Origin of Product |
United States |
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